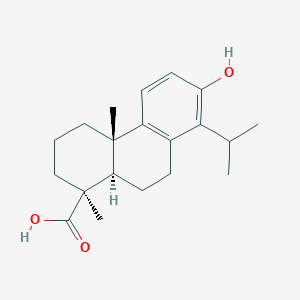
4beta-Carboxy-19-nortotarol
Overview
Description
4beta-Carboxy-19-nortotarol is a high-purity natural product with a CAS number of 55102-39-1 . It is a type of compound known as Diterpenoids .
Synthesis Analysis
4beta-Carboxy-19-nortotarol is commonly used as an intermediate in drug synthesis . It can be used to synthesize biologically active compounds, such as plant steroid hormones .Molecular Structure Analysis
The molecular formula of 4beta-Carboxy-19-nortotarol is C20H28O3 . It has a molecular weight of 316.43g/mol .Chemical Reactions Analysis
The quality of 4beta-Carboxy-19-nortotarol is confirmed by HPLC, NMR, and MS .Physical And Chemical Properties Analysis
4beta-Carboxy-19-nortotarol is a solid with a white or off-white crystal morphology . It has high stability . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Natural Product Screening Libraries
It is included in screening libraries of natural products used to discover new bioactive compounds. Its inclusion is due to its unique structure and potential biological activities.
Each of these applications leverages the unique properties of 4beta-Carboxy-19-nortotarol to advance scientific knowledge and develop new therapeutic strategies. The compound’s role in research spans a wide range of fields, reflecting its versatility and importance in scientific discovery .
Mechanism of Action
Target of Action
The primary target of 4beta-Carboxy-19-nortotarol is the process of lipid peroxidation . This compound can inhibit microsomal lipid peroxidation induced by Fe(III)-ADP/NADPH .
Mode of Action
4beta-Carboxy-19-nortotarol interacts with its targets by inhibiting lipid peroxidation. It prevents the oxidative degradation of lipids, a process that can lead to cell damage .
Biochemical Pathways
The biochemical pathways affected by 4beta-Carboxy-19-nortotarol are those involved in lipid peroxidation. By inhibiting this process, 4beta-Carboxy-19-nortotarol can prevent the formation of harmful peroxides and free radicals .
Result of Action
The molecular and cellular effects of 4beta-Carboxy-19-nortotarol’s action are primarily related to its antioxidant properties. By inhibiting lipid peroxidation, it can protect cells from oxidative damage .
Action Environment
The action of 4beta-Carboxy-19-nortotarol can be influenced by various environmental factors. For instance, the presence of certain metal ions, such as Fe(III), can enhance its antioxidant activity . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S,4aS,10aR)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-12(2)17-13-6-9-16-19(3,14(13)7-8-15(17)21)10-5-11-20(16,4)18(22)23/h7-8,12,16,21H,5-6,9-11H2,1-4H3,(H,22,23)/t16-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFSGGBGOKCJFA-AHRSYUTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C(=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4beta-Carboxy-19-nortotarol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



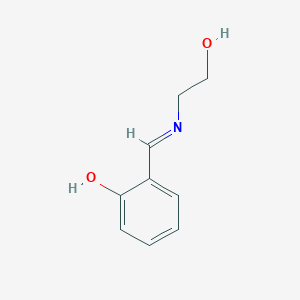

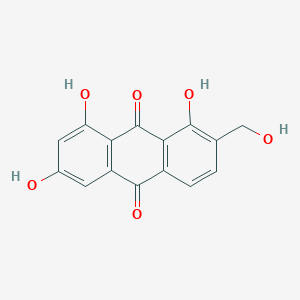


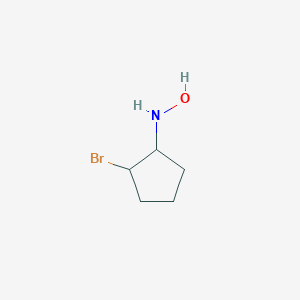
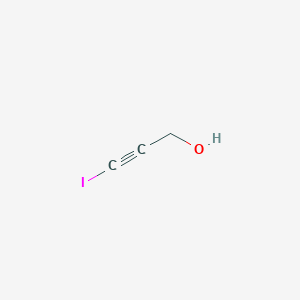

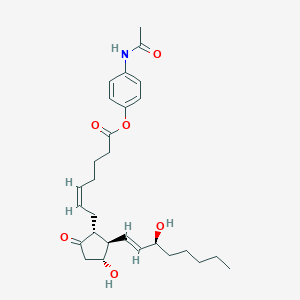




![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)